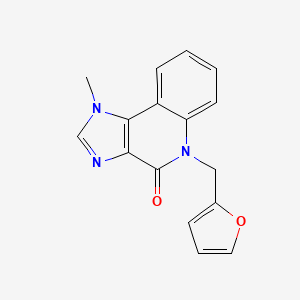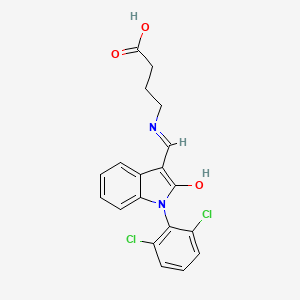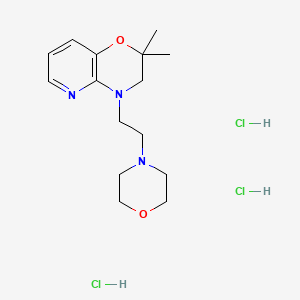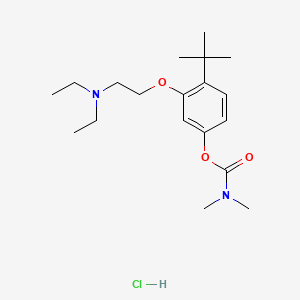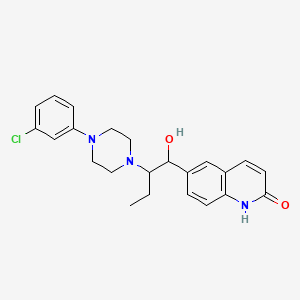
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinoline moiety, along with the piperazine ring, makes it a versatile molecule with various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Quinoline Formation: The next step involves the formation of the quinoline moiety through a cyclization reaction. This can be achieved by reacting the piperazine derivative with a suitable aldehyde under acidic conditions.
Final Coupling: The final step involves coupling the quinoline derivative with a butyl chain containing a hydroxy group. This can be done using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, ethanol, reflux.
Substitution: Sodium hydroxide, ethanol, reflux.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivative.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antidepressant agent due to its interaction with serotonin and dopamine receptors.
Biology: It is used in research related to neurotransmitter modulation and receptor binding studies.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
作用机制
The mechanism of action of 6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril involves its interaction with various neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The piperazine ring plays a crucial role in binding to these receptors, while the quinoline moiety enhances its overall efficacy.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety but differ in their biological activities and applications.
Piperazine Derivatives: Compounds such as buspirone and trazodone contain the piperazine ring and are used as anxiolytics and antidepressants.
Uniqueness
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is unique due to its combined quinoline and piperazine structure, which imparts a distinct pharmacological profile. This combination allows it to interact with multiple neurotransmitter receptors, making it a versatile compound for research in neuropharmacology.
属性
CAS 编号 |
80834-81-7 |
|---|---|
分子式 |
C23H26ClN3O2 |
分子量 |
411.9 g/mol |
IUPAC 名称 |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-21(23(29)17-6-8-20-16(14-17)7-9-22(28)25-20)27-12-10-26(11-13-27)19-5-3-4-18(24)15-19/h3-9,14-15,21,23,29H,2,10-13H2,1H3,(H,25,28) |
InChI 键 |
ICWSMYGKPDHCFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C1=CC2=C(C=C1)NC(=O)C=C2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


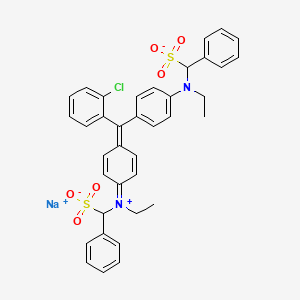
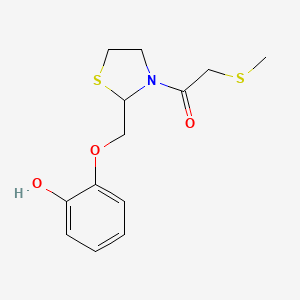
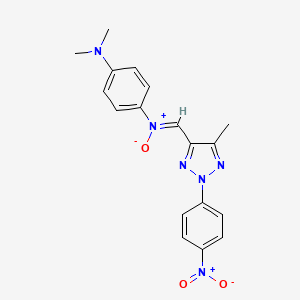
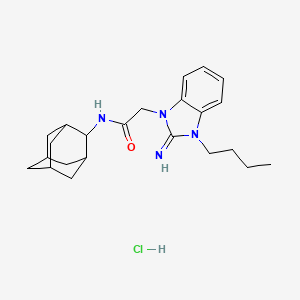
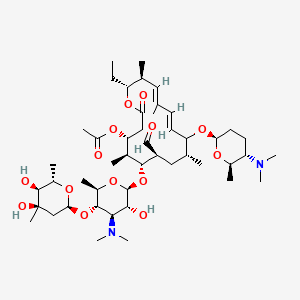

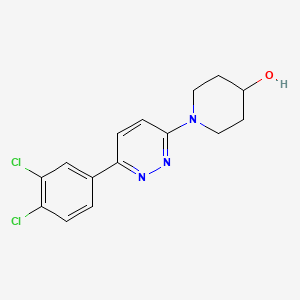
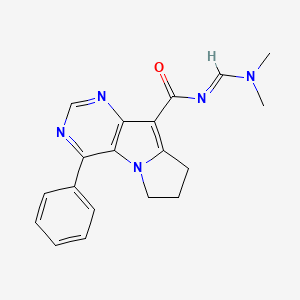
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
